3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C16H16N2O2S3 and its molecular weight is 364.5. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Performance in Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized triphenylamine-based dyes, incorporating bithiophene linkers, have demonstrated high photovoltaic performance in dye-sensitized solar cells. The presence of bithiophene units significantly improves the short-circuit photocurrent density and open-circuit voltage. One dye variant, featuring a cyclic thiourea group and a bithiophene linker, showcased a power conversion efficiency (PCE) of up to 7.29%, which is comparable to the benchmark N719 dye (PCE = 7.36%) (Zhisheng Wu et al., 2013).
Hydrogel Formation and Tuning
Hydrogels formed by specific urea derivatives can have their morphology and rheology tuned by the identity of the anion. This adjustability presents a method for altering the physical properties of the gels, which could have implications for a variety of applications, including drug delivery and tissue engineering (G. Lloyd & J. Steed, 2011).
Corrosion Inhibition
Urea derivatives have shown potential as effective corrosion inhibitors for mild steel in acidic solutions. Their efficiency as inhibitors can be attributed to the adsorption of these compounds on the metal surface, forming a protective layer against corrosion. This property makes them suitable for applications in protecting infrastructure and machinery (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Anticancer Activities
Some urea derivatives, especially those incorporating thiophene units, have exhibited significant inhibition activities against human cancer cell lines when exposed to ultraviolet light. This suggests a potential for developing novel anticancer therapies based on these compounds (Yi Wang et al., 2007).
Electrochemical Applications
The inclusion of thiophene moieties in compounds has been explored for the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. These compounds show promise in various electrochemical applications, including the development of antiarthritis agents, shellac components, and agents inhibiting spore germination (Yang et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c19-12(10-18-16(20)17-9-11-3-1-7-21-11)13-5-6-15(23-13)14-4-2-8-22-14/h1-8,12,19H,9-10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSDPEAVFALIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.